molecular formula C11H10O3S B11087252 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B11087252
M. Wt: 222.26 g/mol
InChI Key: HKZRIEZNQUUICN-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of benzofuran, featuring a carboxylic acid group at the 2-position and a methylsulfanyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl-1-benzofuran-2-carboxylic acid with methylthiolate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is unique due to the specific positioning of the methylsulfanyl and carboxylic acid groups on the benzofuran ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3S/c1-15-6-7-2-3-9-8(4-7)5-10(14-9)11(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

HKZRIEZNQUUICN-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC2=C(C=C1)OC(=C2)C(=O)O

Origin of Product

United States

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